4-hydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyoxane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a six-membered oxane ring with a hydroxyl group at the fourth position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyoxane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Hydroxyoxane Derivatives: One common method involves the oxidation of hydroxyoxane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Hydrolysis of Nitriles and Amides: Another method involves the hydrolysis of nitriles or amides under acidic or basic conditions to yield the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form diketone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation Products: Diketone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Chlorinated derivatives.
Scientific Research Applications
4-Hydroxyoxane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-hydroxyoxane-2-carboxylic acid involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing various biochemical processes. The molecular targets include enzymes that catalyze the conversion of carboxylic acids to other functional groups .
Comparison with Similar Compounds
Properties
CAS No. |
854695-96-8 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-4-1-2-10-5(3-4)6(8)9/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
DEPUUQSGAIWFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.